
2,6-dinitro-4-(octan-2-yl)phenyl (2E)-but-2-enoate
Descripción general
Descripción
2,6-dinitro-4-(octan-2-yl)phenyl (2E)-but-2-enoate: is a chemical compound known for its fungicidal properties. It is a component of dinocap, a fungicide used to control powdery mildew on various crops such as grapes, cucurbits, and strawberries . The compound is characterized by its molecular formula C18H24N2O6 and is also referred to as meptyldinocap .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dinitro-4-(octan-2-yl)phenyl (2E)-but-2-enoate involves the esterification of 2,4-dinitrophenol with crotonic acid in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and using solvents such as toluene or xylene to dissolve the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction of the chemicals. The final product is purified through distillation or recrystallization to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro groups can yield amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a fungicide in agricultural chemistry to control powdery mildew on crops. Its effectiveness against fungal pathogens makes it a valuable tool in crop protection .
Biology: In biological research, the compound is studied for its effects on fungal cell membranes and its potential to inhibit fungal growth. It is also used in studies related to plant-pathogen interactions .
Medicine: While primarily used in agriculture, the compound’s antifungal properties are of interest in medical research for developing new antifungal agents .
Industry: The compound is used in the formulation of fungicidal sprays and coatings for agricultural applications. Its stability and effectiveness make it suitable for use in various industrial products .
Mecanismo De Acción
The mechanism of action of 2,6-dinitro-4-(octan-2-yl)phenyl (2E)-but-2-enoate involves the disruption of fungal cell membranes. The compound interferes with the synthesis of ergosterol, a key component of fungal cell membranes, leading to increased membrane permeability and cell death. The molecular targets include enzymes involved in ergosterol biosynthesis, such as squalene epoxidase .
Comparación Con Compuestos Similares
Dinocap: A mixture of similar compounds used as a fungicide.
2,4-dinitrophenyl crotonate: Another ester of 2,4-dinitrophenol with similar fungicidal properties.
Uniqueness: 2,6-dinitro-4-(octan-2-yl)phenyl (2E)-but-2-enoate is unique due to its specific alkyl chain (1-methylheptyl) and its effectiveness against a broad spectrum of fungal pathogens. Its stability and low toxicity to non-target organisms make it a preferred choice in agricultural applications .
Propiedades
IUPAC Name |
(2,6-dinitro-4-octan-2-ylphenyl) (E)-but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)14-11-15(19(22)23)18(16(12-14)20(24)25)26-17(21)9-5-2/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVJMJFNSRLYIC-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])OC(=O)C=CC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)C1=CC(=C(C(=C1)[N+](=O)[O-])OC(=O)/C=C/C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19019-33-1 | |
| Record name | 4-(1-Methylheptyl)-2,6-dinitrophenyl butenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019019331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,4-tris(benzyloxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B4291015.png)
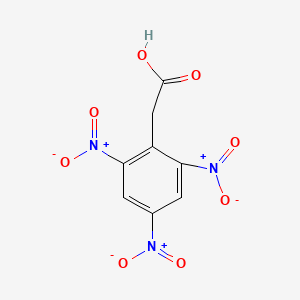

![3-({[(butylamino)carbonyl]amino}sulfonyl)-2-chloro-4,6-dimethylpyridine](/img/structure/B4291041.png)
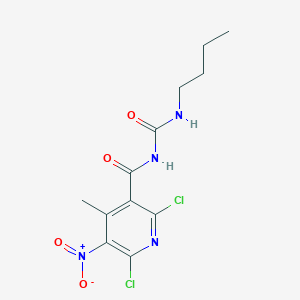
![2-{5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONAMIDO}-2,3-DIMETHYLBUTANAMIDE](/img/structure/B4291049.png)
![ethyl 2-({5-[4-(ethoxycarbonyl)phenyl]-2-furyl}methylene)-5-(2-methoxy-1-naphthyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4291054.png)
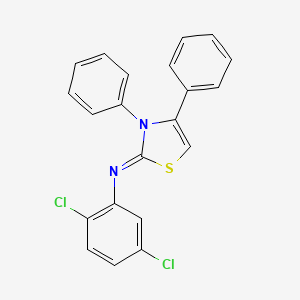
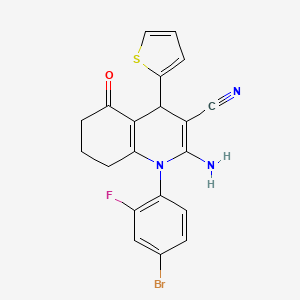
![METHYL 6A-METHYL-5-(4-METHYLPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE](/img/structure/B4291071.png)
![(2Z,5E)-5-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]-3-(DIMETHYLAMINO)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4291073.png)
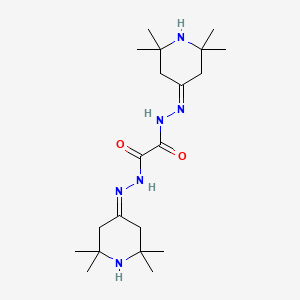
![2-({2-[(2-CARBAMOYL-3,5-DINITROPHENYL)SULFANYL]ETHYL}SULFANYL)-4,6-DINITROBENZAMIDE](/img/structure/B4291092.png)
![2-{(E)-1-[5-(2-fluorophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one](/img/structure/B4291099.png)
